Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol typically involves the esterification of stearic acid with glycerol. This reaction is usually catalyzed by an acid or base catalyst and conducted under elevated temperatures to facilitate the esterification process. The reaction can be represented as follows:

C17H35COOH+C3H8O3→C21H42O5+H2O

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where stearic acid and glycerol are mixed in the presence of a catalyst. The mixture is heated to temperatures ranging from 150°C to 250°C to drive the esterification reaction to completion. The resulting product is then purified through distillation or other separation techniques to obtain the desired ester .

Análisis De Reacciones Químicas

Types of Reactions

Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield stearic acid and glycerol.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

Esterification and Transesterification: The ester group can participate in further esterification or transesterification reactions with other alcohols or acids.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Esterification: Acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., sodium methoxide).

Major Products

Hydrolysis: Stearic acid and glycerol.

Oxidation: Ketones or carboxylic acids.

Esterification: Various esters depending on the reacting alcohol or acid.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Glyceryl hydroxystearate is predominantly used in personal care products due to its emollient and emulsifying properties. It serves several functions:

- Emollient : Provides skin hydration and softness.

- Emulsifying Agent : Helps in the stabilization of oil-in-water emulsions, preventing separation of ingredients.

- Bodying Agent : Enhances the texture and feel of creams and lotions.

Common Products:

- Facial creams

- Sunscreens

- Moisturizers

- Hair conditioners

- Lip balms

Table 1: Frequency of Use in Cosmetic Products (2022)

| Product Type | Frequency of Use | Max Concentration (%) |

|---|---|---|

| Leave-On Products | 32 | 1 |

| Rinse-Off Products | NR | NR |

| Eye Area Products | 8 | NR |

Pharmaceutical Applications

In the pharmaceutical sector, glyceryl hydroxystearate is utilized for its role in drug formulations. It has been studied for use in:

- Nanoparticle Drug Delivery : Glyceryl hydroxystearate can be used to create lipid-based nanoparticles that enhance the bioavailability of drugs. For instance, studies have shown that formulations using glyceryl dioleate significantly improve the oral bioavailability of paclitaxel compared to standard formulations .

Food Industry Applications

Glyceryl hydroxystearate finds applications as an emulsifier and stabilizer in food products. Its use enhances texture and extends shelf life by preventing ingredient separation.

Regulatory Status:

The compound is generally recognized as safe (GRAS) when used in food products at regulated concentrations.

Safety and Toxicity

Safety assessments indicate that glyceryl hydroxystearate is safe for topical application in cosmetics. However, potential concerns arise with inhalable forms due to respiratory irritation risks . The European Chemicals Agency (ECHA) has classified it under substances that require safety data sheets when used in industrial applications .

Case Studies:

- Dermal Irritation Studies : Research indicates minimal dermal irritation upon application of products containing glyceryl hydroxystearate at recommended concentrations .

- Oral Toxicity Studies : Acute toxicity studies have shown no significant adverse effects at high doses (up to 5000 mg/kg body weight) in animal models .

Mecanismo De Acción

The mechanism of action of octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol primarily involves its surfactant properties. The molecule’s hydrophilic glycerol backbone and lipophilic stearic acid tail allow it to reduce surface tension and stabilize emulsions. This dual functionality enables the compound to interact with both aqueous and lipid phases, making it effective in various applications. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of hydrophobic compounds .

Comparación Con Compuestos Similares

Similar Compounds

Glyceryl monostearate: Similar in structure but lacks the hydroxyl group on the stearic acid moiety.

Glyceryl distearate: Contains two stearic acid molecules esterified to glycerol.

Glyceryl tristearate: Contains three stearic acid molecules esterified to glycerol.

Uniqueness

Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol is unique due to the presence of the hydroxyl group on the stearic acid moiety, which imparts additional hydrophilicity and reactivity. This makes it more versatile in applications requiring both emulsification and stabilization properties compared to its non-hydroxylated counterparts .

Actividad Biológica

Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol, commonly known as hydroxystearate , is a compound derived from octadecanoic acid (stearic acid) and glycerol. Its biological activity has garnered attention due to its potential health benefits and applications in various fields, including pharmaceuticals and cosmetics. This article reviews the biological activities associated with this compound, supported by relevant data tables and case studies.

Overview of Hydroxystearate

Hydroxystearate is characterized by its long-chain fatty acid structure, which influences its interaction with biological membranes and cellular processes. The compound has been studied for its anti-inflammatory properties , cellular signaling roles , and effects on lipid metabolism .

Biological Activities

-

Anti-Inflammatory Properties

- Hydroxystearate has shown potential in modulating inflammatory responses. Research indicates that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- A study demonstrated that octadecanoids can mediate inflammation and immune modulation, highlighting their significance in human physiology .

-

Cell Membrane Interaction

- The long-chain structure of hydroxystearate allows it to influence membrane fluidity. This property is crucial for cellular signaling and function.

- Studies suggest that hydroxystearate can enhance the permeability of cell membranes, facilitating the delivery of hydrophobic drugs .

-

Metabolic Regulation

- Hydroxystearate may play a role in lipid metabolism by modulating fatty acid profiles within cells. This modulation can affect energy storage and utilization .

Case Study 1: In Vitro Anti-Inflammatory Activity

A study assessed the anti-inflammatory effects of hydroxystearate on RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production upon treatment with hydroxystearate, suggesting its potential as an anti-inflammatory agent.

| Treatment Concentration (µM) | Nitric Oxide Production (µM) |

|---|---|

| Control | 25 |

| Hydroxystearate (10) | 15 |

| Hydroxystearate (50) | 8 |

Case Study 2: Membrane Permeability Enhancement

Research conducted on the interaction of hydroxystearate with lipid bilayers showed that incorporation of the compound significantly increased the permeability of the membranes to small molecules.

| Compound | Permeability Coefficient (cm/s) |

|---|---|

| Control | 0.01 |

| Hydroxystearate | 0.05 |

The biological activities of hydroxystearate can be attributed to several mechanisms:

- Modulation of Enzyme Activity : Hydroxystearate may influence enzymes involved in lipid metabolism, altering the synthesis and breakdown of fatty acids.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory pathways, leading to a decrease in inflammatory responses.

- Oxidative Stress Reduction : Hydroxystearate has been shown to reduce oxidative stress markers in various cell types, contributing to its protective effects against inflammation.

Propiedades

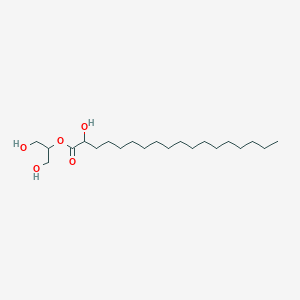

IUPAC Name |

1,3-dihydroxypropan-2-yl 2-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)21(25)26-19(17-22)18-23/h19-20,22-24H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDBZTKQBSDQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323-42-8 | |

| Record name | Glyceryl hydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyoctadecanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.